

Application Notes and Protocols: Measuring BTK Degradation with MT-802

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Compound of Interest

Compound Name: MT-802

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Abstract

This document provides detailed application notes and protocols for the quantitative measurement of Bruton's tyrosine kinase (BTK) degradation induced by **MT-802**, a potent proteolysis-targeting chimera (PROTAC). **MT-802** recruits BTK to the cereblon E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1] [2] The following protocols for Western Blotting, In-Cell Western™ Assay, and Flow Cytometry are designed to enable researchers to accurately quantify the degradation of both wild-type and mutant BTK, a critical aspect in the development of therapeutics for conditions like chronic lymphocytic leukemia (CLL).[1]

Introduction to MT-802 and BTK Degradation

MT-802 is a heterobifunctional PROTAC that induces the degradation of BTK.[1][3][4] Unlike traditional inhibitors that only block the kinase activity of a protein, PROTACs like **MT-802** eliminate the target protein entirely.[2][5] This mechanism of action can offer advantages such as overcoming resistance mediated by mutations (e.g., C481S) and targeting both the catalytic and scaffolding functions of the protein.[2][5] **MT-802** has been shown to induce rapid and potent degradation of both wild-type BTK and the C481S mutant, which is associated with resistance to ibrutinib.[3]

The efficacy of a BTK degrader is primarily determined by its ability to reduce the cellular levels of the BTK protein. Therefore, accurate and robust methods to quantify BTK degradation are essential for the preclinical evaluation of compounds like **MT-802**. This document outlines three common and reliable techniques for this purpose.

Mechanism of Action: MT-802

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Quantitative Data Summary

The following table summarizes key quantitative parameters for **MT-802**, providing a benchmark for experimental outcomes.

Parameter	Cell Line	Value	Description	Citation
DC50 (WT BTK)	NAMALWA	14.6 nM	Concentration of MT-802 that induces 50% degradation of wild-type BTK.	[3]
DC50 (C481S BTK)	C481S BTK XLAs	14.9 nM	Concentration of MT-802 that induces 50% degradation of C481S mutant BTK.	[3]
Dmax	Various	>95%	Maximum degradation of BTK achievable with MT-802.	[6]
Time to Dmax	NAMALWA	~4 hours	Time required to reach maximal BTK degradation at 250 nM MT-802.	[5][7]
BTK Binding Affinity (IC50)	TR-FRET assay	18.11 nM	Concentration of MT-802 that displaces 50% of a fluorescent BTK ligand.	[3]
CRBN Binding Affinity (IC50)	TR-FRET assay	1.258 μ M	Concentration of MT-802 that displaces 50% of a fluorescent CRBN ligand.	[3]

Experimental Protocols

Western Blotting for BTK Degradation

Western blotting is a widely used technique to separate and identify proteins. It provides a semi-quantitative to quantitative measure of protein levels.

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Protocol:

- Cell Culture and Treatment:
 - Seed cells (e.g., NAMALWA, MOLM-14, or primary CLL cells) in appropriate culture plates and allow them to adhere or reach the desired density.[\[5\]](#)[\[6\]](#)
 - Treat cells with a serial dilution of **MT-802** (e.g., 0.1 nM to 10 μ M) for a specified time (e.g., 4, 8, 16, or 24 hours).[\[3\]](#)[\[5\]](#) Include a vehicle control (e.g., DMSO).
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells with ice-cold PBS.[\[8\]](#)
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[8\]](#)[\[9\]](#)
 - Incubate on ice for 30 minutes with intermittent vortexing.[\[8\]](#)
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[8\]](#)
 - Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[\[8\]](#)[\[9\]](#)
- SDS-PAGE and Protein Transfer:
 - Normalize the protein concentration of all samples.
 - Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[\[8\]](#)
 - Load equal amounts of protein (e.g., 20-40 μ g) per lane onto an SDS-PAGE gel.[\[8\]](#)[\[10\]](#)

- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][10]
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [8]
 - Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
 - Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β -actin).
 - Quantify the band intensities using densitometry software.
 - Normalize the BTK band intensity to the loading control.
 - Calculate the percentage of BTK degradation relative to the vehicle-treated control.

In-Cell Western™ (ICW) Assay

The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates, offering higher throughput than traditional Western blotting.[11][12]

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Protocol:

- Cell Seeding and Treatment:
 - Seed adherent cells in a 96-well or 384-well plate and allow them to attach.[\[11\]](#)
 - Treat cells with a serial dilution of **MT-802** and a vehicle control for the desired time.
- Fixation and Permeabilization:
 - Remove the treatment media and fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.[\[13\]](#)
 - Wash the wells with PBS.
 - Permeabilize the cells with a buffer containing a detergent like Triton X-100 or saponin for 10-15 minutes.[\[13\]](#)[\[14\]](#)
- Blocking and Antibody Incubation:
 - Block the cells with a suitable blocking buffer for 1 hour at room temperature.[\[11\]](#)
 - Incubate with the primary anti-BTK antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.
 - Wash the wells multiple times with PBS containing Tween-20.
- Secondary Antibody and Staining:
 - Incubate with an IRDye®-conjugated secondary antibody and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature in the dark.[\[11\]](#)[\[15\]](#)
 - Wash the wells extensively.
- Imaging and Analysis:
 - Image the plate using a compatible near-infrared imaging system.

- Quantify the fluorescence intensity for both the target protein (e.g., 800 nm channel) and the normalization stain (e.g., 700 nm channel).
- Normalize the target protein signal to the cell stain signal.
- Calculate the percentage of BTK degradation relative to the vehicle-treated control.

Flow Cytometry for Intracellular BTK Levels

Flow cytometry allows for the rapid, single-cell quantification of intracellular protein levels.[\[14\]](#)
[\[16\]](#)

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Protocol:

- Cell Treatment:
 - Treat suspension cells in culture tubes or plates with a serial dilution of **MT-802** and a vehicle control.
- Cell Preparation:
 - Harvest the cells and wash them twice with PBS.[\[14\]](#)
 - Aliquot up to 1×10^6 cells per tube.[\[14\]](#)
- Fixation and Permeabilization:
 - Fix the cells using a fixation buffer (e.g., 4% PFA) for 10-20 minutes at room temperature.
[\[13\]](#)[\[14\]](#)
 - Wash the cells.
 - Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., containing saponin or a mild detergent) and incubating for 15-30 minutes.[\[14\]](#)[\[17\]](#) All subsequent staining and washing steps should be done in the permeabilization buffer.[\[17\]](#)

- Intracellular Staining:
 - Add a fluorochrome-conjugated anti-BTK antibody to the permeabilized cells.
 - Incubate for 30-45 minutes at room temperature in the dark.[\[14\]](#)[\[18\]](#)
 - Wash the cells twice with permeabilization buffer.[\[14\]](#)
- Data Acquisition and Analysis:
 - Resuspend the cells in an appropriate buffer for flow cytometric analysis.[\[14\]](#)
 - Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
 - Gate on the cell population of interest and determine the median fluorescence intensity (MFI) of the BTK signal for each sample.
 - Calculate the percentage of BTK degradation by comparing the MFI of treated samples to the vehicle control.

Alternative and Complementary Techniques

- Mass Spectrometry (MS)-based Proteomics: For a global and unbiased view of protein degradation, MS can identify and quantify thousands of proteins simultaneously, confirming the selectivity of **MT-802** and identifying potential off-target effects.[\[19\]](#)[\[20\]](#)[\[21\]](#)
- ELISA: An ELISA-based assay can be developed for a higher-throughput quantification of BTK levels in cell lysates.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Kinase Activity Assays: While not a direct measure of degradation, assays like ADP-Glo™ can confirm the functional consequence of reduced BTK protein levels by measuring the remaining kinase activity.[\[25\]](#)

Conclusion

The protocols outlined in this document provide robust and reliable methods for quantifying the degradation of BTK induced by **MT-802**. The choice of technique will depend on the specific

experimental needs, including throughput requirements, the need for single-cell analysis, and the availability of equipment. Consistent and accurate measurement of BTK degradation is paramount for the successful development and characterization of PROTAC-based therapeutics.

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